(R)-1,1-Difluoropropan-2-amine hydrochloride
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Overview
Description
®-1,1-Difluoropropan-2-amine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of two fluorine atoms attached to the first carbon of the propan-2-amine structure, with the hydrochloride salt form enhancing its stability and solubility in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1-Difluoropropan-2-amine hydrochloride typically involves the fluorination of a suitable precursor, such as ®-propan-2-amine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled conditions to introduce the fluorine atoms. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of ®-1,1-Difluoropropan-2-amine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent flow rates, optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
®-1,1-Difluoropropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alcohols or ethers.
Scientific Research Applications
®-1,1-Difluoropropan-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential role in enzyme inhibition studies due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism by which ®-1,1-Difluoropropan-2-amine hydrochloride exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-1,1-Difluoroethan-2-amine hydrochloride
- ®-1,1-Difluorobutan-2-amine hydrochloride
- ®-1,1-Difluoropentan-2-amine hydrochloride
Uniqueness
®-1,1-Difluoropropan-2-amine hydrochloride is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding characteristics, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
(2R)-1,1-difluoropropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2N.ClH/c1-2(6)3(4)5;/h2-3H,6H2,1H3;1H/t2-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDBHLMHUYKGAR-HSHFZTNMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018434-72-4 |
Source
|
Record name | (2R)-1,1-difluoropropan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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